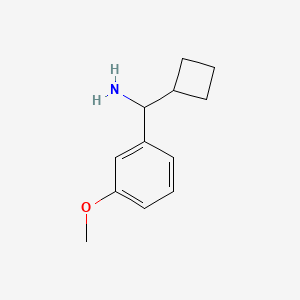
3,5-Dimethoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxypicolinaldehyde: is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinaldehyde, where two methoxy groups are attached to the 3rd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypicolinaldehyde typically involves the methoxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3,5-Dimethoxypicolinic acid.
Reduction: 3,5-Dimethoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Dimethoxypicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxypicolinaldehyde and its derivatives depends on their specific applications. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxypicolinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 3,5-Dimethoxypicolinaldehyde is unique due to the specific positioning of the methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to 5,6-Dimethoxypicolinaldehyde, the 3,5-isomer may exhibit different chemical and biological properties due to the difference in substitution pattern.
Properties
CAS No. |
1256790-69-8 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3,5-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-8(12-2)7(5-10)9-4-6/h3-5H,1-2H3 |
InChI Key |
ZTGUWYBOBMWZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



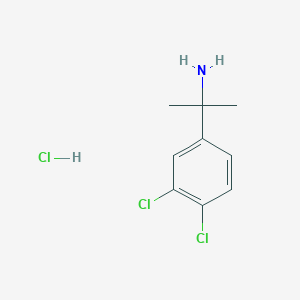
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)

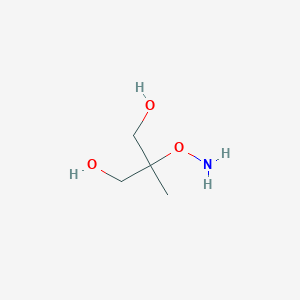

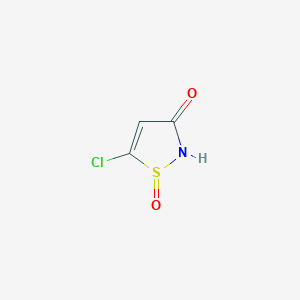

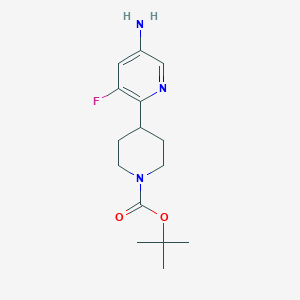
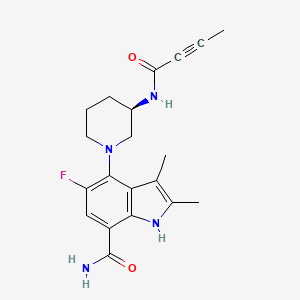
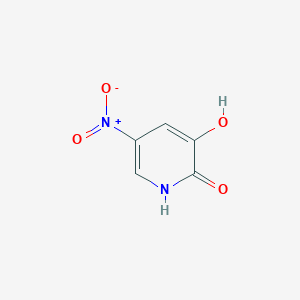
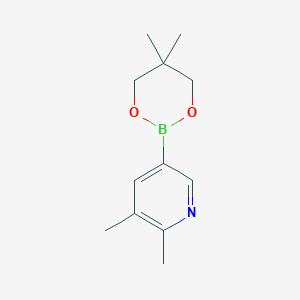
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
